3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the azepan-1-yl and 4-phenoxyphenyl groups through nucleophilic substitution or coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers investigate its potential as a lead compound for drug discovery and development.
Medicine
In medicine, this compound may be explored for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders. Preclinical and clinical studies are conducted to evaluate its efficacy and safety.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. By binding to these targets, the compound can modulate biological pathways and exert its effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione include other pyrrolidine derivatives with different substituents. Examples include:
- 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione
- 3-(Piperidin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties
Properties
IUPAC Name |
3-(azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21-16-20(23-14-6-1-2-7-15-23)22(26)24(21)17-10-12-19(13-11-17)27-18-8-4-3-5-9-18/h3-5,8-13,20H,1-2,6-7,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMDQNIJDCMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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